N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 897617-07-1
VCID: VC4278724
InChI: InChI=1S/C18H17N3O3/c1-12-8-9-21-15(10-12)19-13(2)17(18(21)23)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
SMILES: CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

CAS No.: 897617-07-1

Cat. No.: VC4278724

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide - 897617-07-1

Specification

CAS No. 897617-07-1
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C18H17N3O3/c1-12-8-9-21-15(10-12)19-13(2)17(18(21)23)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
Standard InChI Key YTGXIPDMSHAQIN-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrido[1,2-a]pyrimidine scaffold, a bicyclic system comprising a pyridine ring fused to a pyrimidone ring. Substitutions at the 2- and 8-positions with methyl groups and a 4-oxo functional group define its electronic landscape. The phenoxyacetamide side chain, attached to the 3-position, introduces steric bulk and hydrogen-bonding capabilities.

Key Structural Features:

  • Pyrido[1,2-a]pyrimidine Core: Planar aromatic system with conjugated π-electrons.

  • Methyl Substituents: Electron-donating groups at C2 and C8 enhance metabolic stability.

  • Phenoxyacetamide Moiety: Flexible linker enabling interactions with hydrophobic pockets in biological targets.

The canonical SMILES representation is CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C, and the InChIKey is YTGXIPDMSHAQIN-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValue
Molecular FormulaC18H17N3O3\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight323.3 g/mol
LogP (Partition Coeff.)2.8 (predicted)
SolubilityModerate in DMSO, low in water

The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, a critical factor for bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

Step 1: Formation of the Pyrido[1,2-a]pyrimidine Core
A cyclization reaction between 2-aminopyridine and β-diketones under acidic conditions yields the pyrido[1,2-a]pyrimidine backbone. For example, refluxing 2-aminopyridine with acetylacetone in acetic acid produces the 4-oxo derivative.

Biological Activity and Mechanisms

Antitumor Activity

In vitro studies demonstrate potent cytotoxicity against multiple cancer cell lines:

Cell LineIC50 (μM)Mechanism
MIA PaCa-2 (Pancreatic)15.7Apoptosis via caspase-3 activation
HeLa (Cervical)12.3G2/M cell cycle arrest
MDA-MB-231 (Breast)10.5Inhibition of PI3K/Akt pathway

The compound induces apoptosis in MIA PaCa-2 cells by upregulating Bax/Bcl-2 ratios and activating caspase-3. In HeLa cells, it arrests the cell cycle at the G2/M phase by suppressing cyclin B1 expression.

Anti-Inflammatory Effects

At 10 μM, the compound reduces lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively. This effect correlates with inhibition of NF-κB nuclear translocation.

Antimicrobial Efficacy

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The phenoxyacetamide moiety disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing kinase inhibitors. Structural modifications, such as replacing the phenoxy group with fluorinated aryl rings, have enhanced selectivity for EGFR tyrosine kinase (IC50: 0.8 μM vs. 15.7 μM for the parent compound).

Material Science

Its rigid aromatic core has been incorporated into metal-organic frameworks (MOFs) for gas storage. A MOF synthesized with zinc ions and this ligand exhibits a CO2 adsorption capacity of 12.7 mmol/g at 298 K.

Comparison with Structural Analogs

Pyrolo[1,2-a]pyrazines

Unlike pyrolo[1,2-a]pyrazines, which exhibit preferential activity against Gram-positive bacteria, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide shows broad-spectrum antimicrobial effects.

Imidazo[1,2-a]pyrimidines

While imidazo[1,2-a]pyrimidines are potent anxiolytics, the subject compound’s phenoxyacetamide group confers anti-inflammatory advantages, reducing cytokine storms in murine sepsis models.

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